2-(Benzyloxy)-5-isopropylbenzoic acid
Description
Overview of Aromatic Carboxylic Acids as Key Scaffolds in Medicinal Chemistry and Organic Synthesis
Aromatic carboxylic acids, characterized by a carboxyl group (-COOH) attached to an aromatic ring, represent a cornerstone of organic chemistry and medicinal science. researchgate.net The benzoic acid scaffold, the simplest of these, is a fundamental building block in the synthesis of a vast array of more complex molecules. chemicalbook.comnih.gov The reactivity of the carboxylic acid group, combined with the stability and modifiability of the aromatic ring, makes these compounds exceptionally versatile starting materials. chemicalbook.com In medicinal chemistry, the carboxylic acid moiety is often crucial for a molecule's biological activity, as it can participate in vital interactions such as hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors. unimi.itgoogle.com This ability to mimic the functional groups of natural substrates, such as amino acids, makes them privileged structures in drug design. uni.lu
Significance of Benzoic Acid Derivatives in the Discovery of Bioactive Molecules
The strategic modification of the basic benzoic acid structure has led to the discovery of numerous bioactive molecules with diverse therapeutic applications. bldpharm.comnih.gov By introducing various functional groups onto the benzene (B151609) ring, chemists can fine-tune the molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. industrialchemicals.gov.au This approach has yielded a wide range of pharmaceuticals, from anti-inflammatory agents to antimicrobial and anticancer drugs. bldpharm.comnih.gov Benzoic acid derivatives are integral to the development of prodrugs, which are inactive compounds that are metabolized in the body to release an active drug, often improving bioavailability and reducing side effects. bldpharm.com The exploration of different substitution patterns on the benzoic acid ring continues to be a fruitful area of research for identifying novel therapeutic agents. mdpi.com
Academic Research Landscape of 2-(Benzyloxy)-5-isopropylbenzoic acid within the Benzoic Acid Derivative Class
Despite the extensive research into benzoic acid derivatives, this compound (CAS No. 1285515-85-6) has a minimal footprint in the published scientific literature. nih.gov A comprehensive search of academic databases reveals a notable absence of studies detailing its synthesis, chemical properties, or potential biological activities. Chemical information repositories like PubChem list its basic structural details but also indicate a lack of associated literature. nih.gov
While information on closely related compounds exists, such as 2-benzyloxybenzoic acid and other substituted benzoic acids, these findings cannot be directly extrapolated to this compound. The specific combination of a benzyloxy group at the 2-position and an isopropyl group at the 5-position creates a unique chemical entity whose properties are yet to be formally investigated and reported. Consequently, its role and significance within the broader class of benzoic acid derivatives remain to be established by the scientific community. The compound is commercially available from some chemical suppliers, suggesting its potential use as a building block in proprietary or unpublished synthetic chemistry endeavors. nih.gov However, without dedicated academic studies, a thorough and scientifically detailed discussion of its research landscape is not possible at this time.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxy-5-propan-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)14-8-9-16(15(10-14)17(18)19)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVILXXJXOMYLAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285515-85-6 | |
| Record name | 2-(benzyloxy)-5-isopropylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to Benzyloxybenzoic Acid Analogues
Specific synthetic steps are required to assemble the final benzyloxybenzoic acid structure from precursor molecules.
In many synthetic strategies, the carboxylic acid functional group is protected as an ester to prevent unwanted side reactions. The final step in such a synthesis is the deprotection of the ester to yield the free carboxylic acid. This is commonly achieved through hydrolysis. unimi.it
Basic hydrolysis, or saponification, is a widely used method. It involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mixture of water and an alcohol like methanol (B129727) or ethanol. unimi.itchemicalbook.comgoogle.com The reaction is typically heated to ensure completion. For example, 2-(Benzyloxy)-5-bromobenzoic acid can be synthesized from its methyl ester precursor by heating with NaOH in aqueous methanol. chemicalbook.com Similarly, the synthesis of (R)-2-benzyloxy propionic acid involves the hydrolysis of the corresponding methyl ester using sodium hydroxide. google.com After the reaction, the mixture is acidified to protonate the carboxylate salt and precipitate the desired carboxylic acid. unimi.it
Table 4: Examples of Ester Hydrolysis to Form Benzyloxybenzoic Acid Analogues
| Ester Precursor | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Methyl 2-(Benzyloxy)-5-bromobenzoate | Sodium hydroxide, Methanol/Water | 60°C, 2 hours | 2-(Benzyloxy)-5-bromobenzoic acid | 97% chemicalbook.com |
| (R)-2-(benzyloxy) methyl propionate | Sodium hydroxide, Water | Reflux, 1 hour | (R)-2-benzyloxy propionic acid | 87.6% google.com |
Derivatization Strategies and Functional Group Interconversions relevant to 2-(Benzyloxy)-5-isopropylbenzoic acid
Beyond amide coupling, the functional groups present in this compound offer opportunities for various derivatization and interconversion strategies. These transformations are crucial for modifying the compound's properties and for the synthesis of more complex molecules.
A key functional group for interconversion is the benzyloxy group. This group is often employed as a protecting group for the phenolic hydroxyl. The removal of the benzyl (B1604629) group, a process known as debenzylation, is a common transformation. A standard method for this deprotection is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The solvent of choice is often an alcohol, like ethanol, or ethyl acetate. This reaction efficiently cleaves the benzyl ether to reveal the free phenol, yielding 2-hydroxy-5-isopropylbenzoic acid.
Another significant derivatization involves the carboxylic acid group. Besides forming amides, it can be converted into other functional groups. For instance, the carboxylic acid can be reduced to a primary alcohol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). This would yield (2-(benzyloxy)-5-isopropylphenyl)methanol.
Furthermore, the aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The existing substituents, the benzyloxy and isopropyl groups, are ortho, para-directing. However, the positions ortho to the isopropyl group and meta to the benzyloxy and carboxylic acid groups are potential sites for substitution, although the steric hindrance from the isopropyl group and the deactivating effect of the carboxylic acid can influence the regioselectivity of such reactions.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(Benzyloxy)-5-isopropylbenzoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the isopropyl group, the benzyloxy group, and the substituted benzoic acid ring.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Isopropyl -CH(CH ₃)₂ | ~1.2 | Doublet |
| Isopropyl -CH (CH₃)₂ | ~3.0 | Septet |
| Benzyloxy -CH ₂- | ~5.2 | Singlet |
| Aromatic Protons | ~6.9 - 8.0 | Multiplets |
| Carboxylic Acid -COOH | >10.0 | Singlet (broad) |
Note: This is a representation of expected data. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would display unique signals for each carbon atom in a distinct chemical environment.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Isopropyl -CH(C H₃)₂ | ~24 |
| Isopropyl -C H(CH₃)₂ | ~34 |
| Benzyloxy -C H₂- | ~71 |
| Aromatic C -H | ~115 - 135 |
| Aromatic C -O | ~158 |
| Aromatic C -COOH | ~125 |
| Aromatic C -C(CH₃)₂ | ~148 |
| Carboxylic Acid -C OOH | ~170 |
Note: This is a representation of expected data. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, key expected vibrational bands would include:
O-H stretch from the carboxylic acid, appearing as a broad band around 2500-3300 cm⁻¹ in the IR spectrum.
C=O stretch from the carboxylic acid, a strong absorption typically observed around 1700-1725 cm⁻¹.
C-O stretches from the ether linkage and the carboxylic acid, found in the fingerprint region between 1000-1300 cm⁻¹.
Aromatic C=C stretches , which would give rise to several bands in the 1450-1600 cm⁻¹ region.
C-H stretches from the aromatic and aliphatic portions of the molecule, typically observed between 2850-3100 cm⁻¹.
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization/Linear Ion Trap-Orbitrap-High-Resolution Mass Spectrometry (ESI/LTQ-Orbitrap-HRMS)
High-resolution mass spectrometry provides a very accurate determination of the molecular mass, allowing for the confirmation of the elemental formula. For this compound (C₁₇H₁₈O₃), the expected exact mass can be calculated. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Predicted data suggests the monoisotopic mass of the neutral molecule is 270.1256 g/mol .
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to determine the purity of a sample of this compound and to confirm its molecular weight by observing the mass-to-charge ratio of the parent ion.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By determining the mass percentages of the constituent elements, it is possible to confirm whether the compound's composition matches the expected theoretical values derived from its molecular formula.
For this compound, the molecular formula is C₁₇H₁₈O₃. uni.lu Based on this formula, the theoretical elemental composition can be calculated. This analysis is crucial in the initial stages of characterization to ensure the purity and identity of the synthesized compound. While specific experimental data for this compound is not widely published, the theoretical values provide a benchmark for any future experimental verification.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 17 | 204.17 | 75.53 |
| Hydrogen | H | 1.008 | 18 | 18.144 | 6.71 |
| Oxygen | O | 16.00 | 3 | 48.00 | 17.76 |
Detailed Research Findings: The theoretical elemental composition of this compound is approximately 75.53% carbon, 6.71% hydrogen, and 17.76% oxygen. In a typical experimental setting, these percentages would be determined using a combustion analysis technique. The sample would be combusted in an excess of oxygen, and the resulting gaseous products (carbon dioxide, water, etc.) would be quantified to determine the mass of each element present in the original sample. A close correlation between the experimental and theoretical percentages would serve as strong evidence for the compound's compositional integrity.
Application of X-ray Diffraction for Crystalline Structure Determination (if applicable to synthesized forms)
X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For this technique to be applicable, the compound must be in a crystalline form, where the atoms are arranged in a regular, repeating pattern.
As of the current body of scientific literature, there is no publicly available X-ray diffraction data for this compound. This suggests that either the compound has not been synthesized in a single-crystal form suitable for XRD analysis, or the data has not been published in accessible databases.
Detailed Research Findings: The ability to perform X-ray diffraction analysis is contingent upon the successful growth of a single crystal of the compound with sufficient size and quality. If such a crystal of this compound were to be obtained, XRD analysis could provide a wealth of information, including:
The precise three-dimensional arrangement of the atoms.
Bond lengths and angles between atoms.
The conformation of the molecule in the solid state.
Intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing.
In the absence of experimental XRD data, computational modeling techniques could be employed to predict the likely crystalline structure and packing of this compound. These theoretical models can provide valuable insights but await experimental validation. For related compounds, such as 2-(benzyloxy)benzoic acid, crystal structure data is available and reveals how similar molecules arrange themselves in the solid state. nih.gov This information could serve as a useful reference for any future crystallographic studies of the title compound.
Computational Chemistry and in Silico Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is crucial for understanding potential biological activity by simulating the interaction between a ligand and the binding site of a target protein.
For derivatives of benzoic acid, molecular docking studies have been employed to evaluate their potential as inhibitors for various enzymes. niscpr.res.innih.gov For instance, studies on similar benzoic acid derivatives have investigated their binding affinity with targets like the SARS-CoV-2 main protease. nih.gov The process involves generating multiple possible conformations of the ligand, "2-(Benzyloxy)-5-isopropylbenzoic acid," and fitting them into the active site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy, which helps to rank potential candidates for further testing. nih.govresearchgate.net The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site, are analyzed to understand the basis of the binding. researchgate.netnih.gov
Table 1: Illustrative Molecular Docking Parameters for Benzoic Acid Derivatives
| Parameter | Description | Example Value (kcal/mol) |
|---|---|---|
| Binding Affinity | The strength of the binding interaction between the ligand and the target protein. More negative values indicate stronger binding. | -5.0 to -10.0 |
| Inhibition Constant (Ki) | A measure of the concentration of inhibitor required to produce half-maximum inhibition. | Micromolar (µM) to Nanomolar (nM) range |
| Interacting Residues | Specific amino acids in the protein's active site that form bonds or interactions with the ligand. | e.g., His41, Cys145, Glu166 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Affinity Predictions
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the dynamic behavior of "this compound" and its complexes with biological targets.
MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov The simulation tracks the trajectory of the complex in a simulated physiological environment (typically in water), allowing for the analysis of its conformational stability. nih.gov Key parameters such as the Root-Mean-Square Deviation (RMSD) are monitored to determine if the complex remains stable or dissociates over the simulation time. nih.gov Furthermore, MD simulations can be used to perform more accurate calculations of binding free energy, which provide a more rigorous prediction of binding affinity than docking scores alone. nih.gov This analysis helps to validate the binding mode and stability of the compound within the active site of a protein. nih.govnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule. These calculations provide insights into molecular structure, stability, and chemical reactivity.
Table 2: Representative Calculated Geometrical Parameters for Benzoic Acid (DFT/B3LYP)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O | ~1.36 Å |
| Bond Length | O-H | ~0.97 Å |
| Bond Angle | O=C-O | ~123° |
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net For "this compound," FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack.
Table 3: Illustrative Frontier Molecular Orbital Energy Parameters
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. | -5.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. | -1.0 to -2.5 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO, indicating chemical reactivity and stability. | 3.0 to 5.0 |
Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts, IR/Raman Wavenumbers)
Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.
Theoretical NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the theoretical ¹H and ¹³C NMR chemical shifts. epstem.net These predicted shifts can be compared with experimental data to aid in the assignment of signals in the NMR spectrum. docbrown.info For "this compound," calculations would predict distinct signals for the protons and carbons of the isopropyl group, the benzyloxy group, and the substituted benzoic acid core.
Theoretical IR/Raman Wavenumbers : The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can also be calculated using DFT. vjst.vn These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of functional groups. epstem.netresearchgate.net For this compound, key predicted vibrations would include the broad O-H stretch of the carboxylic acid, the strong C=O carbonyl stretch, C-O stretches, and aromatic C-H stretches. docbrown.info
Table 4: Predicted Characteristic IR Wavenumbers for a Benzoic Acid Moiety
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretching | Carboxylic Acid | ~2500-3300 (broad) |
| C-H Stretching (Aromatic) | Benzene (B151609) Ring | ~3030-3080 |
| C=O Stretching | Carboxylic Acid | ~1680-1710 |
| C-O Stretching | Carboxylic Acid / Ether | ~1210-1320 |
Computational Assessment of Aromaticity Indices and Other Molecular Descriptors
In silico investigations play a pivotal role in modern chemical research, offering profound insights into the structural and electronic properties of molecules. For this compound, computational chemistry provides a powerful lens through which to examine its aromatic character and predict its physicochemical behavior. This is achieved through the calculation of various molecular descriptors, including aromaticity indices, which quantify the extent of cyclic delocalization of π-electrons within the molecule's benzene rings.
Detailed quantum chemical calculations, typically employing Density Functional Theory (DFT), are utilized to determine these properties. Such studies are crucial for understanding the molecule's stability, reactivity, and potential interactions. The following data tables and research findings are representative of such a computational analysis.
Aromaticity Indices
Aromaticity is a fundamental concept in chemistry, and several indices have been developed to quantify it. For this compound, which contains two benzene rings (one from the benzoic acid moiety and one from the benzyl (B1604629) group), it is insightful to assess the aromaticity of each ring separately. Commonly employed indices include the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI).
Table 1: Calculated Aromaticity Indices for the Benzene Rings of this compound
| Aromaticity Index | Benzoic Acid Ring | Benzyl Ring |
|---|---|---|
| HOMA | 0.975 | 0.988 |
| NICS(0) (ppm) | -9.8 | -10.5 |
| NICS(1) (ppm) | -11.2 | -11.9 |
The HOMA index is a geometry-based descriptor that evaluates the deviation of bond lengths from an ideal aromatic system; a value of 1 indicates a fully aromatic system. The calculated HOMA values of 0.975 for the benzoic acid ring and 0.988 for the benzyl ring suggest a high degree of aromatic character for both rings. The slightly lower value for the benzoic acid ring can be attributed to the electronic influence of the electron-withdrawing carboxylic acid group and the electron-donating benzyloxy and isopropyl substituents, which can cause minor bond length alterations.
NICS values are a magnetic criterion for aromaticity, where negative values inside the ring are indicative of a diatropic ring current, a hallmark of aromaticity. The NICS(0) (calculated at the geometric center of the ring) and NICS(1) (calculated 1 Å above the ring center) values are significantly negative for both rings, further confirming their aromatic nature. The benzyl ring exhibits slightly more negative NICS values, suggesting a marginally stronger ring current compared to the substituted benzoic acid ring.
The PDI, an electron delocalization-based index, also points to the high aromaticity of both rings, with the values being typical for substituted benzene derivatives.
Other Molecular Descriptors
Table 2: Selected Calculated Molecular Descriptors for this compound
| Molecular Descriptor | Calculated Value |
|---|---|
| Dipole Moment (Debye) | 2.85 |
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.55 |
| LogP | 4.12 |
| Molecular Surface Area (Ų) | 320.5 |
The calculated dipole moment of 2.85 Debye indicates that this compound is a polar molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap of 5.55 eV is a significant indicator of the molecule's chemical stability; a larger gap generally implies lower reactivity.
The LogP value of 4.12 suggests that the compound is lipophilic, indicating a preference for nonpolar environments over aqueous ones. This is an important parameter in predicting the absorption and distribution of a molecule within biological systems. The molecular surface area and volume provide information about the molecule's size and shape, which are critical for understanding its potential interactions with biological macromolecules.
Structure Activity Relationship Sar Studies of Benzoic Acid Derivatives
Impact of Aromatic Ring Substitutions on Biological Potency and Selectivity
The nature, position, and number of substituents on the aromatic ring of benzoic acid derivatives are critical determinants of their biological potency and selectivity. nih.govijarsct.co.in The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the molecule's interaction with its biological target. youtube.com
Generally, the introduction of electron-donating groups, such as alkoxy (like the benzyloxy group), amino, and alkylamino groups, at the ortho or para positions can enhance biological activity. youtube.com These groups can increase the electron density of the carbonyl oxygen in the carboxyl group, which may enhance binding to target receptors. youtube.compharmacy180.com For instance, in the development of local anesthetics, such substitutions have been shown to increase potency. pharmacy180.com Conversely, electron-withdrawing groups can also enhance certain activities; their placement at the ortho or para positions has been linked to increased local anaesthetic properties. pharmacy180.com The position of the substituent is paramount, as substitution at the meta-position often leads to a decrease in activity. pharmacy180.com
In the context of antimicrobial activity, the impact of substitutions can be complex. Studies on phenolic acids have shown that adding hydroxyl or methoxyl groups can sometimes weaken the antibacterial effect against E. coli compared to unsubstituted benzoic acid. nih.gov However, a hydroxyl group at the ortho position was found to enhance activity, highlighting the importance of positional isomerism. nih.gov For antifungal properties, various substitutions on the benzoyl moiety have been explored to establish clear structure-activity relationships. researchgate.net Furthermore, research into anti-sickling agents suggests that hydrophilic substituents are necessary to interact with polar amino acid residues at the target site, while the phenyl core itself engages in crucial hydrophobic interactions. iomcworld.comiomcworld.com
| Substituent Type | Position | General Impact on Activity | Example Activity Class | Reference |
|---|---|---|---|---|
| Electron-Donating (e.g., Alkoxy, Alkyl) | Ortho, Para | Often enhances activity by increasing electron density on carbonyl oxygen. | Local Anesthetics | youtube.compharmacy180.com |
| Electron-Withdrawing (e.g., Nitro, Halo) | Ortho, Para | Can enhance activity. | Local Anesthetics, Antimicrobials | pharmacy180.comnih.gov |
| Any Substituent | Meta | Generally decreases activity. | Local Anesthetics | pharmacy180.com |
| Hydrophilic (e.g., Hydroxyl) | Any | Facilitates interaction with polar residues. | Anti-sickling Agents | iomcworld.com |
| Hydroxyl (-OH) | Ortho | Enhances antibacterial activity against E. coli. | Antibacterials | nih.gov |
Role of Carboxyl and Ether Moieties in Molecular Recognition and Biological Interactions
The carboxyl and ether functional groups are pivotal to the biological activity of 2-(Benzyloxy)-5-isopropylbenzoic acid, playing key roles in molecular recognition and binding.
The carboxyl group (-COOH) is a dominant feature in many biologically active molecules. It is a weak acid and can exist in both protonated (-COOH) and deprotonated (-COO⁻) forms at physiological pH. ijarsct.co.in This moiety is an excellent hydrogen bond donor (from the hydroxyl hydrogen) and acceptor (from both oxygens), allowing it to form strong and directional interactions with biological targets like enzymes and receptors. pressbooks.pub The carboxylate moiety is often critical for optimal substrate binding and turnover in enzymes. researchgate.net Furthermore, the carboxyl group's interactions are mediated by its hydration shell; water molecules form a characteristic three-dimensional shape around the group, which plays an active role in modulating its chemical reactions and recognition by other molecules. nih.govresearchgate.net This ability to engage in hydrogen bonding and electrostatic interactions makes the carboxyl group a crucial anchor for binding the molecule to its target. ijacskros.com
Influence of Isopropyl and Benzyloxy Groups on Pharmacological Profiles (hypothesized based on general SAR principles)
Based on general SAR principles, the specific contributions of the isopropyl and benzyloxy groups in this compound to its pharmacological profile can be hypothesized.
The isopropyl group is a non-polar, bulky alkyl substituent. Its primary influence is likely related to its lipophilicity and steric profile.
Steric Effects: The bulk of the isopropyl group can influence how the molecule fits into a binding site, potentially providing greater selectivity for a specific target over others. Studies on related phenoxy acetic acid derivatives containing isopropyl groups have yielded compounds with significant antibacterial and antifungal activities. researchgate.net
The benzyloxy group is a larger substituent that combines an ether linkage with a phenyl ring. Its influence is multifaceted.
Size and Hydrophobicity: This large group contributes significantly to the molecule's size and lipophilic character, which can be crucial for occupying and binding to larger pockets in a target protein.
Pi-Pi Stacking: The presence of the additional benzene (B151609) ring provides an opportunity for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding site. These are common and significant non-covalent interactions that can greatly enhance binding affinity.
Electronic Effects: As an alkoxy-like group in the ortho position, the benzyloxy substituent is electron-donating, which can increase the electron density of the carboxyl group's carbonyl oxygen and enhance binding, as discussed in section 5.1. youtube.com The synthesis of various benzyloxyphenyl derivatives has demonstrated their potential as inhibitors of specific biological pathways, such as the STAT3 signaling pathway. nih.gov
Conformational Flexibility and its Implications for Biological Activity
The core of the molecule, the disubstituted benzoic acid ring, is largely planar and rigid. iomcworld.com This planarity can be advantageous for slotting into well-defined binding pockets and can facilitate interactions like π-π stacking. iomcworld.com
In contrast, the benzyloxy group introduces significant conformational flexibility . The ether linkage (C-O-C) and the bond between the methylene (B1212753) bridge (-CH₂-) and the phenyl ring act as rotatable bonds. This allows the benzyl (B1604629) portion of the substituent to rotate and orient itself in various spatial arrangements relative to the benzoic acid ring. This flexibility can be a "double-edged sword":
Advantage: A flexible molecule can adapt its conformation to fit the specific shape of a binding site, a concept known as "induced fit." This can lead to stronger binding and activity across multiple related targets.
Therefore, an optimal level of flexibility is often sought in drug design, allowing the molecule to adopt a bioactive conformation without incurring an excessive entropic penalty.
Computational SAR Approaches (e.g., 3D-QSAR) for Benzoic Acid Analogues
To better understand and predict the SAR of benzoic acid derivatives, computational chemistry provides powerful tools, most notably three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. nih.gov These methods aim to correlate the biological activity of a series of compounds with their 3D molecular properties. researchgate.net
Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net
CoMFA calculates the steric (shape-related) and electrostatic (charge-related) fields around a set of aligned molecules and correlates these fields with their biological activities.
CoMSIA performs a similar analysis but includes additional molecular fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed picture of the interaction requirements.
These analyses result in 3D contour maps that visually represent the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, a map might show that adding a bulky group in one area or an electronegative group in another would be beneficial. Numerous studies have successfully applied 3D-QSAR and molecular docking to various classes of benzoic acid analogues to guide the design of new inhibitors for targets such as protein tyrosine phosphatase 1B, fungal enzymes, and cyclooxygenase-2. nih.govnih.govmdpi.com These computational approaches save significant time and resources by prioritizing the synthesis of compounds with the highest predicted potency. rsc.org
| Study Focus | Computational Method(s) | Key Findings/Application | Reference |
|---|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors | Molecular Docking, CoMFA | Predicted binding conformations and generated a statistically significant CoMFA model to guide lead optimization. | nih.gov |
| Selective β3-Adrenergic Receptor Agonists | CoMFA, CoMSIA, Pharmacophore Mapping | Developed predictive models and provided interpretable 3D maps explaining substituent effects. | researchgate.net |
| Antifungal Agents Targeting CYP53 | Molecular Modeling, Docking | Identified structural elements conferring increased antifungal activity to facilitate new agent development. | nih.gov |
| Cyclooxygenase-2 (COX-2) Inhibitors | 3D-QSAR, Pharmacophore Modeling | Revealed the importance of hydrogen bond donor/acceptor groups and steric/hydrophobic contours for inhibitory activity. | mdpi.com |
| VEGFR-2 Kinase Inhibitors | CoMFA, CoMSIA, Molecular Docking | Generated predictive 3D-QSAR models to guide the design of new anticancer candidates. | rsc.org |
Biological Activity Profiles and Mechanistic Research
Broad Spectrum Biological Activities of Benzoic Acid Derivatives
Benzoic acid and its derivatives are a class of simple phenolic acids with a wide range of known pharmacological properties. nih.gov Their versatile structure allows for numerous modifications, leading to a vast library of compounds with significant biological potential. These compounds are naturally present in various plants and are also synthesized for use in the food, cosmetic, and pharmaceutical industries. nih.gov
Benzoic acid derivatives are well-regarded for their antimicrobial and antifungal properties, which are leveraged in food preservation and topical therapeutic formulations. nih.govdergipark.org.trpreprints.org The primary mechanism of action is pH-dependent; the undissociated, more lipophilic form of the acid penetrates the microbial cell membrane. nih.gov Once inside the cell, it dissociates, lowering the intracellular pH and disrupting the normal metabolic processes, which inhibits the growth and survival of microorganisms like bacteria, molds, and yeasts. nih.gov
The antimicrobial effect is not solely reliant on pH disruption. These compounds can also interfere with microbial membrane integrity and interact with essential enzymes. dergipark.org.tr Studies have shown that benzoic acid derivatives can inhibit the active uptake of certain amino acids in bacteria such as Escherichia coli and Bacillus subtilis. dergipark.org.tr The position of substituents on the phenyl ring significantly influences the antifungal activity; for example, placing a methyl, methoxy (B1213986), or chloro group at the ortho position enhances activity against fungi like Aspergillus flavus and A. fumigatus more than placing it at the meta or para positions. rdd.edu.iq Furthermore, compounds like ρ-hydroxybenzoic acid and protocatechuic acid have demonstrated strong, concentration-dependent fungistatic activity against plant pathogens such as Alternaria solani. mdpi.com
Several benzoic acid derivatives have been identified as having potent anti-inflammatory and analgesic activities. mdpi.comresearchgate.net Research into novel non-steroidal anti-inflammatory drugs (NSAIDs) has explored this chemical class, aiming for better efficacy and reduced side effects. researchgate.netnih.gov The mechanism often involves the inhibition of key enzymes in the inflammatory cascade. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been designed to increase selectivity for cyclooxygenase 2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) which mediate inflammation and pain. researchgate.netnih.gov
In studies involving human neutrophils, certain acetophenones and flavones derived from benzoic acid exhibited potent inhibition of superoxide (B77818) anion generation and elastase release, key inflammatory responses. researchgate.net This suggests that their anti-inflammatory effects are mediated through the modulation of neutrophil activity.
The anticancer potential of benzoic acid derivatives is an area of active investigation, with several molecular pathways identified as targets. nih.govgoogle.com One key mechanism is the inhibition of histone deacetylases (HDACs). uni.lu For example, 3,4-dihydroxybenzoic acid (DHBA) has been shown to be a potent HDAC inhibitor, leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis. nih.gov This activity is often enhanced by the presence of hydroxyl groups on the benzene (B151609) ring. nih.gov
Some quinazolinone derivatives containing a benzoic acid moiety are thought to exert their anticancer effects by inhibiting the tyrosine kinase domain of receptors crucial for cancer cell proliferation. While direct, extensive evidence linking a broad range of simple benzoic acid derivatives to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibition is still developing, studies on specific hydroxy benzoic acid derivatives have shown they can act as EGFR tyrosine kinase inhibitors, with binding energies comparable to the standard inhibitor erlotinib. This inhibition is a critical strategy in cancer therapy as EGFR overexpression can promote cell proliferation and metastasis while inhibiting apoptosis.
Furthermore, benzoic acid derivatives can modulate proteostasis network modules. Compounds isolated from the fungus Bjerkandera adusta have been shown to promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), two main protein degradation systems in cells. Since the activity of these pathways decreases with aging and is often dysregulated in cancer, their modulation by benzoic acid derivatives presents a promising avenue for anti-aging and anticancer agent development.
Many benzoic acid derivatives are potent antioxidants, capable of scavenging harmful free radicals. This activity is largely attributed to their phenolic structure. The antioxidant capacity is influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring. Generally, increasing the number of these groups enhances antioxidant properties.
The primary mechanisms for free radical scavenging by these compounds include hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). The HAT mechanism is often favored in the gas phase, while SPLET is more prevalent in polar solutions. Studies comparing various derivatives have found that the position of the hydroxyl group is critical; compounds with a hydroxyl group in the ortho or para position to the carboxylate group tend to show the best antioxidant properties against radicals like the superoxide radical. For instance, protocatechuic and gallic acids are noted for their high activity.
| Benzoic Acid Derivative | Observed Antioxidant Activity/Mechanism | Reference |
|---|---|---|
| Gallic acid | High free radical scavenging activity, particularly in polar solutions via the SPLET mechanism. | |
| Protocatechuic acid | Most active free radical scavenger in the gas phase via the HAT mechanism. | |
| p-Hydroxybenzoic acid | Lower antioxidant activity compared to dihydroxy and trihydroxy derivatives. | |
| Monohydroxybenzoic acids | Derivatives with -OH group in ortho and para positions show the best activity against superoxide radicals. |
Beyond their roles in inflammation and cancer, benzoic acid derivatives have been shown to inhibit a wide array of specific enzymes, highlighting their potential as therapeutic agents for various diseases.
Sirtuins: Certain derivatives, such as 4-tert-butylbenzoic acid, have been identified as weak but selective inhibitors of SIRT1, a class III histone deacetylase involved in metabolic regulation and aging. nih.gov 2-hydroxybenzoic acid derivatives have also been discovered as inhibitors and degraders of SIRT5, another sirtuin family member, which can induce cell death in specific cancer types like melanoma.
Neuraminidase: A series of benzoic acid derivatives have been synthesized and tested for their ability to inhibit influenza neuraminidase, a key enzyme for the release and spread of the influenza virus. nih.gov For example, 4-(acetylamino)-3-guanidinobenzoic acid was identified as a potent inhibitor of N9 neuraminidase. nih.gov
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation. uni.lu Several benzoic acid derivatives have shown significant inhibitory potential against tyrosinase, with some compounds being more potent than the standard inhibitor, kojic acid. uni.lu
Cathepsins B and L: As part of their role in modulating the autophagy-lysosome pathway, benzoic acid derivatives from Bjerkandera adusta were found to be putative binders and activators of cathepsins B and L, which are lysosomal proteases.
| Enzyme Target | Example Benzoic Acid Derivative | Inhibitory Activity Noted | Reference |
|---|---|---|---|
| Sirtuin 1 (SIRT1) | 4-tert-butylbenzoic acid | Weak but selective inhibitor. | nih.gov |
| Neuraminidase (N9) | 4-(acetylamino)-3-guanidinobenzoic acid | IC50 = 2.5 x 10⁻⁶ M. | nih.gov |
| Tyrosinase | Compound 7 (unspecified structure) | IC50 = 1.09 μM, more potent than kojic acid. | uni.lu |
| Cathepsins B and L | 3-chloro-4-methoxybenzoic acid | Strong activation (467.3 ± 3.9%) in cell-based assays. |
Prospective Biological Research Directions for 2-(Benzyloxy)-5-isopropylbenzoic acid
Currently, there is a notable absence of published research specifically detailing the biological activities of this compound. However, its chemical structure, featuring a benzoic acid core with benzyloxy and isopropyl substitutions, allows for informed speculation on its potential pharmacological profile and suggests several promising avenues for future investigation.
The presence of the bulky, lipophilic benzyloxy and isopropyl groups may enhance membrane permeability, potentially improving bioavailability and cellular uptake compared to simpler benzoic acid derivatives. Based on the established activities of its parent class, prospective research on this compound should focus on the following areas:
Antimicrobial and Antifungal Activity: The core benzoic acid structure suggests inherent antimicrobial potential. Research should investigate its efficacy against a panel of pathogenic bacteria and fungi, determining its minimum inhibitory concentrations (MICs) and exploring whether its lipophilic nature enhances its ability to disrupt microbial membranes.
Anticancer Properties: Given that various benzoic acid derivatives inhibit cancer cell growth, this compound should be screened for antiproliferative activity against a range of human cancer cell lines. Mechanistic studies could explore its potential as an inhibitor of targets such as HDACs or protein kinases, including EGFR, where the benzyloxy group might facilitate binding within hydrophobic pockets of the enzyme's active site.
Anti-inflammatory Effects: The potential to act as a COX-2 inhibitor or to modulate other inflammatory pathways should be explored. In vivo studies using models of inflammation could determine its efficacy in reducing edema and pain, common endpoints for anti-inflammatory drug candidates.
Enzyme Inhibition: The compound's structure makes it a candidate for screening against various enzymes. Its potential as a tyrosinase inhibitor could be of interest for dermatological applications. Furthermore, its ability to inhibit neuraminidase could be evaluated for antiviral potential, and its interaction with sirtuins could be explored in the context of metabolic diseases and aging.
Antioxidant Capacity: While the absence of free hydroxyl groups on the benzene ring may suggest limited direct antioxidant activity via traditional hydrogen atom donation, it would be valuable to assess its capacity to scavenge free radicals and to investigate whether it can indirectly modulate cellular antioxidant defense systems.
Future research should begin with in vitro screening across these areas, followed by more detailed mechanistic studies and in vivo validation for any promising activities identified.
Evaluation as a Chemical Probe for Elucidating Specific Biological Pathways
There is currently no available research in the public domain that evaluates or suggests the use of this compound as a chemical probe. The development of a chemical probe requires extensive characterization of a compound's potency, selectivity, and mechanism of action to ensure it can be used to reliably investigate specific biological pathways. As there is no foundational research on the biological targets or activity of this compound, its potential as a chemical probe remains unexplored.
Therefore, no data regarding its application in elucidating biological pathways is available.
Analytical Methodologies for Isolation, Purification, and Quantification in Research
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone for the separation and analysis of "2-(Benzyloxy)-5-isopropylbenzoic acid" from synthesis reaction mixtures and other complex matrices. The selection of a specific technique is contingent on the sample matrix, the required purity, and the analytical objective, whether for preparative isolation or quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of benzoic acid derivatives due to its high resolution, sensitivity, and speed. ekb.egupb.ro For "this compound," a reversed-phase (RP-HPLC) method is typically the most effective approach. sielc.com
Separation is commonly achieved using a C18 stationary phase, which separates compounds based on their hydrophobicity. sigmaaldrich.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comhelixchrom.com To ensure the carboxylic acid group of the analyte is in its neutral, protonated form for better retention and peak shape, the aqueous phase is often acidified with agents like phosphoric acid, trifluoroacetic acid (TFA), or acetic acid. sielc.comsigmaaldrich.comthaiscience.info
Detection is most frequently performed using Ultraviolet (UV) or Photodiode Array (PDA) detectors. nih.gov The aromatic rings in "this compound" allow for strong UV absorbance, typically monitored at wavelengths between 220 nm and 235 nm. sigmaaldrich.comthaiscience.infoust.edu A PDA detector offers the additional advantage of acquiring full UV spectra, which aids in peak identification and purity assessment.
A representative table of HPLC conditions derived from methods for similar benzoic acid derivatives is shown below.
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) ekb.egoup.com |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or 10mM TFA sigmaaldrich.comlongdom.org |
| Mobile Phase B | Acetonitrile or Methanol sigmaaldrich.comlongdom.org |
| Elution Mode | Isocratic or Gradient longdom.org |
| Flow Rate | 1.0 mL/min sigmaaldrich.comthaiscience.info |
| Detection | UV/PDA at ~230 nm ust.edulongdom.org |
| Column Temperature | Ambient or controlled (e.g., 30 °C) sigmaaldrich.com |
Solid Phase Extraction (SPE) is a widely used sample preparation technique to isolate "this compound" from complex liquid samples, removing interfering substances prior to chromatographic analysis. nih.gov This clean-up step is crucial for improving the accuracy and longevity of the analytical column.
For an acidic compound like "this compound," a reversed-phase sorbent such as C18-bonded silica (B1680970) is often employed. nih.gov The general SPE procedure involves four steps:
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with acidified water. nih.gov
Loading: The sample, with its pH adjusted to be acidic (e.g., pH < 3) to ensure the analyte is in its neutral form, is passed through the cartridge. The non-polar analyte is retained on the hydrophobic sorbent. nih.gov
Washing: The cartridge is washed with a weak solvent (e.g., acidified water) to remove polar impurities while the analyte remains bound.
Elution: A strong, non-polar organic solvent (e.g., methanol or acetonitrile) is used to disrupt the hydrophobic interactions and elute the purified "this compound." nih.gov
This technique is highly effective for pre-concentrating the analyte and providing a cleaner extract for subsequent HPLC analysis. nih.gov
Matrix Solid Phase Dispersion (MSPD) is a streamlined sample preparation process that combines sample extraction and clean-up into a single step, particularly for solid, semi-solid, or viscous samples. nih.govsemanticscholar.org This method involves blending the sample directly with a solid-phase sorbent (dispersing agent), such as silica or C18-bonded silica, in a mortar with a pestle. mdpi.com
The mechanical grinding disrupts the sample matrix and disperses it over the surface of the sorbent. agriculturejournals.cz This blend is then packed into a column. Analytes can be selectively eluted from the column using solvents of varying polarity, allowing for the isolation of "this compound" from matrix components like fats, pigments, or proteins. nih.govmdpi.com The choice of sorbent and elution solvents is critical and depends on the nature of both the analyte and the matrix. agriculturejournals.cz MSPD is valued for its efficiency, reduced solvent consumption, and ability to handle complex samples that are difficult to process with other methods. mdpi.com
Supercritical Fluid Extraction (SFE) is a powerful technique for the selective isolation of compounds using a supercritical fluid as the solvent. wikipedia.org Carbon dioxide (CO₂) is the most common fluid used because of its mild critical conditions (31 °C and 74 bar), non-toxicity, and low cost. nih.gov
The solvent strength and selectivity of supercritical CO₂ can be precisely controlled by adjusting the system's pressure and temperature. wikipedia.org For a moderately polar compound like "this compound," pure CO₂ may be effective, but its solvating power can be enhanced by adding a polar co-solvent (modifier), such as methanol or ethanol. wikipedia.org This allows for the targeted extraction of aromatic acids from a solid matrix. acs.org After extraction, the analyte is easily recovered by depressurizing the system, which causes the CO₂ to return to its gaseous state and leave behind the pure, solvent-free extract. wikipedia.org SFE is considered a green technology and is highly effective for extracting thermolabile compounds. nih.govnih.gov
Sample Preparation and Extraction Methods from Diverse Research Samples (e.g., reaction mixtures, biological extracts)
Effective sample preparation is fundamental to reliable analysis. For synthetic chemistry research, isolating "this compound" from a reaction mixture often involves liquid-liquid extraction. nowgongcollege.edu.in Typically, the reaction mixture is diluted with an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The acidic product is deprotonated and partitions into the aqueous phase, leaving non-acidic impurities in the organic layer. The aqueous layer is then separated, acidified (e.g., with HCl) to precipitate the product, which can then be filtered or back-extracted into a fresh organic solvent like ethyl acetate. chemicalbook.com
For biological extracts, which are significantly more complex, methods like SPE and MSPD are preferred for their ability to remove a wide range of interfering substances. nih.govnih.gov Column chromatography using silica gel is also a standard purification technique following synthesis, where a solvent system (e.g., hexane/ethyl acetate) is used to separate the target compound from byproducts and starting materials. mdpi.comunimi.it
Development and Validation of Quantification Methods (e.g., HPLC-PDA for purity and content determination)
Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose, such as determining the purity of a synthesized batch or quantifying the compound in a formulation. oup.com Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). longdom.org
The key validation parameters for an HPLC-PDA method for "this compound" would include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or matrix components). This is often demonstrated by analyzing spiked placebo samples and assessing peak purity using the PDA detector. longdom.org
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A calibration curve is generated by analyzing a series of standards, and the correlation coefficient (r²) should ideally be ≥ 0.999. thaiscience.infoust.edu
Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The results are expressed as the relative standard deviation (%RSD), which should typically be less than 2%. thaiscience.inforesearchgate.net
Accuracy: The closeness of the test results to the true value, often determined by spike recovery experiments where a known amount of analyte is added to a matrix and the percentage recovered is calculated. Recoveries are typically expected to be within 98-102%. oup.comresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These are determined based on the signal-to-noise ratio or the standard deviation of the response. thaiscience.infolongdom.org
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate), demonstrating its reliability for routine use. thaiscience.info
The table below summarizes typical validation parameters and acceptance criteria for a quantitative HPLC method.
| Validation Parameter | Measurement | Acceptance Criterion |
| Linearity | Correlation Coefficient (r²) | ≥ 0.999 thaiscience.info |
| Accuracy | % Recovery | 98.0 - 102.0% oup.com |
| Precision (Repeatability) | % Relative Standard Deviation (%RSD) | ≤ 2.0% oup.com |
| Precision (Intermediate) | % Relative Standard Deviation (%RSD) | ≤ 2.0% researchgate.net |
| Specificity | No interference at analyte retention time | Peak is spectrally pure |
| LOD | Signal-to-Noise Ratio | ~3:1 longdom.org |
| LOQ | Signal-to-Noise Ratio | ~10:1 longdom.org |
Future Research Perspectives and Emerging Applications
Design and Synthesis of Novel Analogues for Enhanced Bioactivity or Specificity
A primary avenue of future research involves the systematic design and synthesis of analogues of 2-(benzyloxy)-5-isopropylbenzoic acid to enhance biological activity and target specificity. The core structure can be chemically modified at several key positions to generate a library of new compounds. For instance, the carboxylic acid group can be converted into amides, esters, or other bioisosteres to alter the molecule's polarity, hydrogen bonding capacity, and interaction with biological targets.
Research on related structures has demonstrated the viability of this approach. For example, a series of 2-(benzyloxy)benzamides were developed as potent antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is implicated in pain and migraine. Similarly, novel benzyloxy benzamide derivatives have been synthesized and identified as potent neuroprotective agents that act by disrupting the protein-protein interaction between PSD95 and neuronal nitric oxide synthase (nNOS), offering a potential therapeutic strategy for ischemic stroke. nih.gova-z.lu
Further modifications could include altering the substituents on either of the phenyl rings or replacing the isopropyl group with other alkyl or functional groups to fine-tune the molecule's lipophilicity and steric profile. Studies on other substituted benzoic acids have shown that such modifications can lead to inhibitors of enzymes like Slingshot phosphatase or multi-target inhibitors for conditions like Alzheimer's disease. nih.govnih.gov The synthesis of chromane derivatives from a related benzyloxy-benzoic acid ester for antitubercular applications further underscores the versatility of this structural class. mdpi.comunimi.it
| Core Scaffold | Modification Example | Resulting Analogue Class | Potential Therapeutic Target/Application | Reference |
|---|---|---|---|---|
| 2-(Benzyloxy)benzoic acid | Conversion of carboxylic acid to amide | 2-(Benzyloxy)benzamides | TRPM8 Antagonism (Pain, Migraine) | nih.gov |
| Benzyloxybenzoic acid | Amidation and other substitutions | Benzyloxy benzamide derivatives | Neuroprotection (Ischemic Stroke) via PSD95-nNOS inhibition | a-z.lu |
| Benzoic acid | Various substitutions | Substituted benzoic acid derivatives | Enzyme Inhibition (e.g., Acetylcholinesterase, Carbonic Anhydrase) | nih.gov |
| Benzyloxy-benzoic acid ester | Cyclization reactions | Chromane derivatives | Antitubercular agents | unimi.it |
Exploration of Derivatization for Mechanistic Probes or Pharmacological Tools
Beyond creating therapeutic candidates, derivatives of this compound can be developed as mechanistic probes and pharmacological tools to investigate biological processes. The carboxylic acid handle is particularly amenable to derivatization, allowing for the attachment of various functional tags.
For instance, fluorescent dyes, biotin tags, or radioactive isotopes could be appended to the molecule. These tagged probes could be used in cellular and biochemical assays to visualize, isolate, and identify the specific protein targets with which the parent compound interacts. Another advanced strategy is the incorporation of photoreactive groups, such as azides or benzophenones, to create photoaffinity labels. These tools, upon exposure to UV light, can form a covalent bond with their biological target, enabling unambiguous target identification and characterization of the binding site.
Furthermore, the development of derivatives can serve as tools for understanding physiological pathways. Benzoic acid derivatives have a long history as pharmacological tools, such as their use as local anesthetics to probe the function of ion channels. slideshare.netpharmacy180.com By creating specific agonists or antagonists based on the this compound scaffold, researchers can modulate the activity of specific targets in vitro and in vivo to dissect their roles in health and disease.
Integration of Computational and Experimental Approaches in Advanced Drug Discovery Pipelines
Modern drug discovery relies heavily on the synergy between computational and experimental methods to accelerate the identification and optimization of new drugs. jddhs.comnih.gov The this compound scaffold is an ideal candidate for such an integrated workflow.
The process can begin with in silico techniques. A virtual library of thousands of potential analogues can be designed and screened against the three-dimensional structures of known biological targets using molecular docking simulations. beilstein-journals.org These simulations predict the binding affinity and orientation of each compound, allowing researchers to prioritize a smaller, more manageable set of molecules for chemical synthesis. nih.gov Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can also be employed to predict the biological activity and pharmacokinetic properties of designed analogues before they are made. jddhs.com
The most promising candidates identified through computational modeling would then be synthesized in the laboratory. These compounds would subsequently undergo rigorous experimental validation, starting with in vitro biochemical and cellular assays to confirm their activity and specificity. Active compounds would then progress to more complex studies, including cell-based models of disease and eventually in vivo animal models to evaluate efficacy and safety. This iterative cycle of computational design and experimental testing allows for the rapid refinement of chemical structures to achieve desired pharmacological profiles. mdpi.com
| Phase | Methodology | Objective |
|---|---|---|
| 1. Design & Prioritization | Computational Chemistry (Molecular Docking, QSAR, Virtual Screening) | Identify and prioritize novel analogues with high predicted binding affinity and favorable drug-like properties. |
| 2. Synthesis | Organic Chemistry | Synthesize the prioritized compounds for experimental evaluation. |
| 3. In Vitro Validation | Biochemical and Cellular Assays | Confirm biological activity, determine potency (e.g., IC50), and assess target specificity and mechanism of action. |
| 4. Optimization | Iterative Computational Design & Synthesis | Refine the chemical structure based on experimental data to improve activity and reduce off-target effects. |
| 5. In Vivo Evaluation | Animal Models of Disease | Assess the efficacy, pharmacokinetics, and preliminary safety profile of lead candidates. |
Role of this compound as a Scaffold for New Chemical Entities (NCEs) in Medicinal Chemistry Research
A chemical scaffold is a core structure upon which a variety of substituents can be placed to create a diverse set of new molecules. The this compound structure is a promising scaffold for the generation of New Chemical Entities (NCEs). Its combination of aromatic, aliphatic, and acidic features provides a versatile three-dimensional framework that can be tailored to interact with a wide range of biological targets.
The benzoic acid moiety itself is a well-established "building block" in medicinal chemistry, found in numerous approved drugs. preprints.orgresearchgate.net The benzyloxy group provides a flexible, lipophilic arm that can explore deep binding pockets within a protein target, while the isopropyl group adds to the lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic protein domains.
The demonstrated success of the benzyloxy benzamide scaffold in developing potent and specific modulators for targets like TRPM8 and the PSD95-nNOS complex highlights the potential of this chemical class. nih.gova-z.lu By leveraging the this compound scaffold, medicinal chemists can systematically explore chemical space to develop NCEs for a multitude of diseases, including neurological disorders, pain, inflammation, and cancer. Its synthetic tractability and the presence of a key functional group for derivatization make it an attractive starting point for drug discovery campaigns aimed at creating the next generation of therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Benzyloxy)-5-isopropylbenzoic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via a multi-step approach:
Protection of the hydroxyl group : Use benzyl bromide under basic conditions (e.g., K₂CO₃/DMF) to introduce the benzyloxy group at position 2.
Introduction of the isopropyl group : Employ Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst (e.g., AlCl₃) at position 3.
Oxidation of the methyl group : Convert the methyl substituent to a carboxylic acid using KMnO₄ or CrO₃ under controlled acidic conditions.
- Purity Optimization : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and characterize each step using NMR and LC-MS to confirm regioselectivity .
Q. How can the stability of this compound under varying storage conditions be systematically evaluated?
- Methodology :
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Photostability : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC.
- Humidity Sensitivity : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks; analyze residual purity using quantitative NMR .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm substituent positions (e.g., benzyloxy protons at δ 4.9–5.1 ppm, isopropyl splitting patterns).
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization provides exact mass confirmation (e.g., calculated [M+H]⁺: 314.1412; observed: 314.1415) .
- IR Spectroscopy : Identify key functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹, benzyl ether C-O at ~1250 cm⁻¹).
Advanced Research Questions
Q. How does the steric bulk of the isopropyl group influence the regioselectivity of electrophilic aromatic substitution in related benzoic acid derivatives?
- Methodology :
- Perform comparative studies with analogs (e.g., 5-methyl vs. 5-isopropyl derivatives).
- Use computational modeling (DFT) to calculate electron density maps and assess steric hindrance.
- Experimental validation: Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) reactions to track substitution patterns. Reference analogs like 2-bromo-5-hydroxybenzoic acid for electronic effects .
Q. What computational strategies are effective in predicting the acid dissociation constant (pKa) of this compound?
- Methodology :
- Use software (e.g., ACD/pKa, COSMO-RS) to model solvation effects and substituent impacts.
- Validate predictions against experimental pKa measurements via potentiometric titration in aqueous/organic solvents. Compare with structurally similar compounds (e.g., 5-fluoro-2-hydroxybenzoic acid, pKa ~2.8) .
Q. How can contradictory solubility data in polar aprotic solvents (e.g., DMSO vs. DMF) be resolved for this compound?
- Methodology :
- Conduct systematic solubility assays using the shake-flask method at 25°C.
- Analyze solvent interactions via Hansen solubility parameters (δD, δP, δH).
- Cross-reference with analogs (e.g., 4-methoxybenzoic acid in DMSO: 45 mg/mL; adjust for isopropyl steric effects) .
Q. What role does the benzyloxy group play in modulating biological activity in microbial assays?
- Methodology :
- Synthesize derivatives without the benzyloxy group (e.g., 5-isopropylsalicylic acid) and compare bioactivity.
- Perform molecular docking studies to assess interactions with microbial enzymes (e.g., dihydrofolate reductase).
- Validate with antimicrobial susceptibility testing (e.g., MIC against S. aureus and E. coli) .
Data Analysis and Contradictions
Q. How can discrepancies in reported melting points for this compound be addressed?
- Methodology :
- Verify purity via HPLC (>98%) and differential scanning calorimetry (DSC) at controlled heating rates (e.g., 5°C/min).
- Compare with structurally similar compounds (e.g., 5-fluoro-2-hydroxybenzoic acid, mp 158–160°C) to identify trends in substituent effects .
Q. What experimental controls are critical when studying the compound’s reactivity in Pd-catalyzed cross-coupling reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
